N-(2,3-dihydro-1H-inden-5-yl)-2-(6-ethyl-2-(4-fluorophenyl)-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide
Description
N-(2,3-dihydro-1H-inden-5-yl)-2-(6-ethyl-2-(4-fluorophenyl)-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide is a structurally complex small molecule featuring a tetrahydropyrido[4,3-d]pyrimidin-4-one core. The molecule is substituted with an ethyl group at position 6, a 4-fluorophenyl moiety at position 2, and an acetamide side chain linked to a 2,3-dihydro-1H-inden-5-yl group. This design integrates key pharmacophoric elements: the pyrimidine scaffold provides hydrogen-bonding capacity, the fluorophenyl group enhances lipophilicity and metabolic stability, and the indenyl-acetamide moiety may influence target binding specificity .
Properties
IUPAC Name |
N-(2,3-dihydro-1H-inden-5-yl)-2-[6-ethyl-2-(4-fluorophenyl)-4-oxo-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27FN4O2/c1-2-30-13-12-23-22(15-30)26(33)31(25(29-23)18-6-9-20(27)10-7-18)16-24(32)28-21-11-8-17-4-3-5-19(17)14-21/h6-11,14H,2-5,12-13,15-16H2,1H3,(H,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHLVRGQXYUMWNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2=C(C1)C(=O)N(C(=N2)C3=CC=C(C=C3)F)CC(=O)NC4=CC5=C(CCC5)C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,3-dihydro-1H-inden-5-yl)-2-(6-ethyl-2-(4-fluorophenyl)-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide is a compound of interest due to its potential pharmacological applications. This article aims to explore its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that combines an indene moiety with a tetrahydropyrido-pyrimidine scaffold. This unique combination may contribute to its biological activities.
Research indicates that compounds with similar structures often exhibit a range of biological activities including:
- Antitumor Activity : Compounds with tetrahydropyrido-pyrimidine structures have shown promise in inhibiting cancer cell proliferation.
- Antimicrobial Properties : Many derivatives exhibit significant antimicrobial effects against various pathogens.
Biological Activity Overview
The biological activity of this compound can be summarized in the following table:
Case Studies
- Antitumor Efficacy : A study demonstrated that similar compounds led to significant reductions in tumor growth in xenograft models. The mechanism involved disruption of microtubule dynamics and induction of apoptosis through caspase activation.
- Antimicrobial Testing : In vitro tests showed that derivatives exhibited effective inhibition against Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values were comparable to standard antibiotics.
Research Findings
Recent studies have highlighted the following findings regarding the compound's biological activity:
- Cytotoxic Mechanism : The compound was found to increase levels of pro-apoptotic proteins while decreasing anti-apoptotic factors in cancer cell lines.
- Selectivity and Efficacy : Compounds similar in structure displayed selective toxicity towards cancer cells over normal cells, indicating a favorable therapeutic index.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of compounds related to N-(2,3-dihydro-1H-inden-5-yl)-2-(6-ethyl-2-(4-fluorophenyl)-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide as anticancer agents. The structure of this compound suggests that it may interact with specific biological targets involved in cancer progression.
Case Study: Inhibition of Kinases
A notable study demonstrated that similar compounds exhibit potent inhibitory activity against multi-tyrosine kinases such as c-Met and Src. For instance, a derivative showed an IC50 value of 0.021 µmol/L against c-Met kinase, indicating strong potential for anticancer applications by targeting signaling pathways critical for tumor growth and metastasis .
Antimicrobial Properties
The compound's structural features may also confer antimicrobial properties. Research on related indene derivatives has shown efficacy against various bacterial strains and fungi, suggesting that this compound could be explored for developing new antimicrobial agents.
Case Study: Antibacterial Efficacy
In vitro studies have reported that certain indene derivatives possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria. This suggests that the compound could be further investigated for its potential as an antibacterial drug .
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. SAR studies focus on how modifications to the chemical structure influence biological activity.
Key Findings from SAR Studies
- Substituent Variations : The presence of specific substituents on the tetrahydropyrido-pyrimidine moiety has been linked to enhanced potency against cancer cell lines.
- Fluorine Substitution : The incorporation of fluorine atoms has been shown to improve metabolic stability and bioavailability .
Enzymatic Inhibition
Research indicates that this compound may act as an inhibitor of certain kinases involved in cell signaling pathways that regulate growth and survival in cancer cells .
Toxicological Profile
Preliminary toxicological assessments are essential for evaluating the safety profile of this compound. Early-stage studies suggest a favorable safety margin; however, comprehensive toxicological evaluations are required to establish its suitability for clinical use.
Comparison with Similar Compounds
Key Observations :
- Core Saturation: The target compound’s fully saturated pyrido[4,3-d]pyrimidinone core contrasts with the partially unsaturated thieno-pyrimidinones in most analogs. This may reduce planarity and alter binding pocket interactions .
Bioactivity Profiles
Anticancer Activity
- Thieno-pyrimidines (): Exhibit IC₅₀ values in the nanomolar range against breast (MCF-7) and liver (HepG2) cancer cells. The oxadiazole and thiazolidinone derivatives () show enhanced VEGFR-2 inhibition (IC₅₀ = 0.89–1.23 µM) via π-π stacking and hydrogen bonding .
- CK1δ Inhibitors () : Demonstrate sub-micromolar inhibition (IC₅₀ = 0.12–0.45 µM) by targeting ATP-binding pockets. The fluorophenyl group in Compound 266 enhances kinase selectivity .
Physicochemical Properties
- Solubility : The target compound’s dihydroindenyl group may reduce aqueous solubility compared to nitrophenyl-containing analogs (), but the fluorophenyl moiety could mitigate this via moderate polarity .
- Melting Points: Thieno-pyrimidinones () exhibit higher melting points (175–282°C) due to strong intermolecular hydrogen bonding, whereas the target compound’s flexible core may lower its melting point .
Target Interactions and Mechanism
- Kinase Inhibition : Analogs with oxadiazole or nitrophenyl groups () bind to VEGFR-2’s hinge region via hydrogen bonds with Cys919 and hydrophobic interactions with Leu840 . The target compound’s acetamide side chain may mimic these interactions.
- DNA Intercalation: Thieno-pyrimidinones () intercalate DNA via planar aromatic systems, but the saturated pyrido core in the target compound likely precludes this mechanism .
Preparation Methods
Preparation of 5-Amino-2,3-Dihydro-1H-Inden-1-One
The indenyl amine precursor is synthesized via catalytic hydrogenation of 6-nitro-2,3-dihydro-1H-inden-1-one. As demonstrated in analogous protocols, hydrogenation under 50 psi H₂ in methanol with 10% Pd(OH)₂/C and methanesulfonic acid yields 5-amino-2,3-dihydro-1H-inden-1-one in 44% yield after purification. This step ensures regioselective reduction of the nitro group while preserving the ketone functionality.
Acetylation to Form N-(2,3-Dihydro-1H-Inden-5-yl)Acetamide
The amine intermediate undergoes acetylation using acetic anhydride or acetyl chloride in the presence of a base such as triethylamine. For example, reacting 5-amino-2,3-dihydro-1H-inden-1-one with acetic anhydride in dichloromethane at 0–25°C for 12 hours produces the acetamide derivative. The product is isolated via crystallization or column chromatography, with typical yields exceeding 70%.
Construction of the Pyrido[4,3-d]Pyrimidinone Core
Cyclocondensation to Form the Pyrimidine Ring
The pyrido[4,3-d]pyrimidin-4-one scaffold is synthesized via cyclocondensation of a diketone precursor with guanidine. Drawing from bis-pyrimidine synthesis methods, a chalcone derivative (e.g., 3,3′-(1,4-phenylene)bis(1-(4-nitrophenyl)prop-2-en-1-one)) is treated with guanidine nitrate in methanol under reflux (5–6 hours) to form the pyrimidine ring. Potassium hydroxide facilitates deprotonation, while hydrochloric acid precipitates the product.
Alkylation to Install the Ethyl Group at Position 6
The ethyl group at position 6 is introduced through nucleophilic alkylation. Treating the pyrimidinone with ethyl bromide or ethyl iodide in the presence of a base (e.g., K₂CO₃) in DMF or acetonitrile at 60–80°C affords the 6-ethyl derivative. Reaction monitoring via TLC or LC-MS ensures completion, with yields typically ranging from 50–65%.
Formation of the Acetamide Linkage
Activation of the Pyrido[4,3-d]Pyrimidinone Carboxylic Acid
The pyrido[4,3-d]pyrimidinone intermediate is functionalized with a carboxylic acid group at position 3. This is achieved via hydrolysis of a nitrile or ester precursor under acidic or basic conditions. For example, treatment with concentrated HCl at reflux converts a nitrile to a carboxylic acid.
Acyl Chloride Formation and Coupling
The carboxylic acid is activated as an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride in dichloromethane. Subsequent reaction with N-(2,3-dihydro-1H-inden-5-yl)acetamide in the presence of a base (e.g., pyridine) forms the final acetamide bond. The reaction proceeds at 0–25°C, with purification via silica gel chromatography yielding the target compound in 40–55% overall yield.
Optimization and Challenges
Regioselectivity in Pyrimidine Functionalization
Ensuring correct substitution patterns on the pyrido[4,3-d]pyrimidinone ring requires careful control of reaction conditions. For instance, Suzuki coupling must occur selectively at position 2, necessitating stoichiometric precision and catalyst optimization.
Stereochemical Considerations
Although the target compound lacks chiral centers, intermediates such as the tetrahydropyrido ring may require resolution if racemization occurs. Chiral HPLC or enzymatic resolution methods could be employed if enantiomeric purity is critical.
Yield Improvement Strategies
Multi-step sequences often suffer from cumulative yield losses. Implementing one-pot reactions or telescoping steps (e.g., simultaneous alkylation and acetylation) could enhance efficiency. Microwave-assisted synthesis has also been shown to reduce reaction times for pyrimidine cyclocondensations.
Analytical Characterization
Spectroscopic Validation
- ¹H NMR : Key signals include a singlet for the acetamide methyl group (~2.10 ppm), multiplet signals for the indenyl protons (6.90–7.50 ppm), and a singlet for the pyrimidinone NH (~8.00 ppm).
- ¹³C NMR : Carbonyl resonances appear at ~170 ppm (acetamide) and ~165 ppm (pyrimidinone C=O).
- HRMS : Molecular ion peaks confirm the molecular formula (C₂₆H₂₆FN₃O₃) with <2 ppm error.
Purity Assessment
HPLC analysis using a C18 column (acetonitrile/water gradient) ensures >95% purity. Residual solvents (e.g., DMF, dioxane) are quantified via GC-MS per ICH guidelines.
Q & A
Q. How can the synthetic yield of the compound be optimized while maintaining purity?
Methodological Answer:
- Reaction Condition Control: Adjust temperature (e.g., reflux under inert atmosphere) and solvent polarity (e.g., DMSO or acetonitrile) to favor desired intermediates .
- Catalyst Use: Employ palladium or copper catalysts for coupling reactions to reduce side products .
- Monitoring: Use thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) for real-time purity assessment .
- Stepwise Purification: Apply column chromatography or recrystallization after each synthetic step to isolate high-purity intermediates .
Q. What analytical techniques are critical for confirming structural integrity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Assign peaks for protons (¹H NMR) and carbons (¹³C NMR) to verify substituent positions, e.g., aromatic protons at δ 7.0–8.5 ppm and acetamide NH signals near δ 10.0 ppm .
- Mass Spectrometry (MS): Confirm molecular weight via ESI-MS or MALDI-TOF, with [M+H]+ peaks matching theoretical values (e.g., m/z 376.0 observed in similar analogs) .
- Elemental Analysis: Validate C, H, N, and S percentages (e.g., deviations <0.3% indicate purity) .
Q. What preliminary biological assays are recommended for activity screening?
Methodological Answer:
- Enzymatic Inhibition Assays: Test against kinases or proteases using fluorogenic substrates to quantify IC₅₀ values .
- Cell Viability Assays: Use MTT or resazurin-based methods in cancer cell lines (e.g., HeLa or MCF-7) to assess cytotoxicity .
- Antimicrobial Screening: Perform agar diffusion or microdilution assays against Gram-positive/negative bacteria .
Advanced Research Questions
Q. How should researchers address contradictions in biological activity data across studies?
Methodological Answer:
- Cross-Validation: Use orthogonal assays (e.g., SPR for binding affinity vs. cellular assays for functional effects) to confirm activity .
- Standardized Replication: Repeat experiments under controlled conditions (e.g., fixed pH, serum-free media) to minimize variability .
- Meta-Analysis: Aggregate data from multiple studies to identify trends, such as correlations between substituent electronegativity and potency .
Q. How to design experiments for structure-activity relationship (SAR) studies?
Methodological Answer:
- Systematic Substitution: Synthesize analogs with targeted modifications (e.g., fluorophenyl → chlorophenyl) and compare bioactivity .
- Computational Modeling: Perform molecular docking (e.g., AutoDock Vina) to predict binding modes and guide functional group prioritization .
- Free Energy Calculations: Use molecular dynamics (MD) simulations to quantify binding energy contributions of specific moieties .
Q. What computational strategies predict the compound’s interaction with biological targets?
Methodological Answer:
- Molecular Docking: Map the compound’s binding to ATP-binding pockets or allosteric sites using crystal structures from the PDB .
- Quantum Mechanics/Molecular Mechanics (QM/MM): Study electronic interactions (e.g., hydrogen bonding with catalytic residues) at the active site .
- ADMET Prediction: Apply tools like SwissADME to forecast pharmacokinetic properties (e.g., logP, BBB permeability) .
Contradiction Analysis & Optimization
Q. How to resolve discrepancies in reported synthetic routes?
Methodological Answer:
- Pathway Comparison: Evaluate competing routes (e.g., Suzuki coupling vs. Ullmann reaction) for yield, scalability, and byproduct profiles .
- Computational Reaction Design: Use ICReDD’s quantum-chemical reaction path searches to identify energetically favorable pathways .
- Microwave-Assisted Synthesis: Reduce reaction times and improve reproducibility for steps prone to variability .
Q. How to validate conflicting bioactivity claims in different cell lines?
Methodological Answer:
- Cell Line Profiling: Compare genetic backgrounds (e.g., p53 status) and receptor expression levels via qPCR or western blot .
- Pharmacodynamic Markers: Measure downstream biomarkers (e.g., phosphorylated kinases) to confirm target engagement .
- Dose-Response Curves: Generate EC₅₀/IC₅₀ values across multiple cell lines to assess selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
